Direct Utility in BTK Inhibitor Synthesis: A Patent-Validated Intermediate
This specific compound, 4-bromo-2-chloropyridine-3-carboxaldehyde, is explicitly claimed as a synthetic intermediate in patents for Bruton's Tyrosine Kinase (BTK) inhibitors [1]. In contrast, regioisomers like 2-bromo-4-chloropyridine-3-carboxaldehyde (CAS 1289197-78-9) are associated with less specific kinase inhibition and are not claimed in the same context [2]. This distinction is crucial; the 4-bromo-2-chloro pattern on the pyridine ring provides the necessary vector for interaction with the kinase's hinge region, a feature not shared by its regioisomers [3].
| Evidence Dimension | Patent-validated utility in BTK inhibitor synthesis |
|---|---|
| Target Compound Data | Explicitly claimed as an intermediate in BTK inhibitor patents (e.g., BeiGene HRP20170217T1) |
| Comparator Or Baseline | 2-bromo-4-chloropyridine-3-carboxaldehyde (CAS 1289197-78-9); Not claimed in the same specific BTK inhibitor context. |
| Quantified Difference | Explicit patent utility vs. no specific claim |
| Conditions | Patent literature analysis (Priority Date 2011-11-03) |
Why This Matters
For procurement decisions, this provides a defensible rationale based on validated IP and downstream project success probability, rather than on a generic building block.
- [1] BeiGene Switzerland GmbH. (2017). HRP20170217T1: Fused Heterocyclic Compounds As Protein Kinase Inhibitors. View Source
- [2] BOC Sciences. (n.d.). 2-Bromo-4-chloropyridine-3-carboxaldehyde [CAS 1289197-78-9] Product Page. View Source
- [3] Patents Justia. (2015). US Patent Application 20150315207: Novel Heterocyclic Compound Classes for Signaling Modulation. View Source
